molecular formula C16H18F3N5O3S B2959405 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034544-17-5

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2959405
CAS RN: 2034544-17-5
M. Wt: 417.41
InChI Key: XBLKABYHVJFCEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms. It also has a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the connectivity of the functional groups. Techniques like NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electronic properties of the rings. For example, the pyridine ring might undergo electrophilic substitution, while the sulfonyl group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its overall polarity .

Scientific Research Applications

Drug Design and Development

This compound’s structure suggests potential utility in the realm of medicinal chemistry. Its pyrazole and diazepane moieties could interact with various biological targets, making it a candidate for drug design and development. Pyrazoles are known for their pharmacological activities, including anti-inflammatory and antidepressant effects .

Neurological Research

The presence of a trifluoromethyl group and a pyridine ring could indicate the compound’s ability to cross the blood-brain barrier, making it valuable for neurological studies. It could be used to investigate neurotoxicity and the effects on enzymes like acetylcholinesterase, which is crucial for nerve impulse transmission .

Molecular Docking Studies

The compound could serve as a ligand in molecular docking studies to predict its interaction with biological macromolecules. This can help in understanding its binding affinities and potential as a therapeutic agent .

Antioxidant Properties

Research on pyrazoline derivatives has shown that they possess antioxidant properties. This compound could be studied for its ability to scavenge free radicals and protect against oxidative stress-related damage .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O3S/c1-22-11-13(10-21-22)28(26,27)24-6-2-5-23(7-8-24)15(25)12-3-4-14(20-9-12)16(17,18)19/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLKABYHVJFCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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